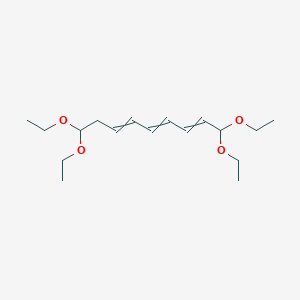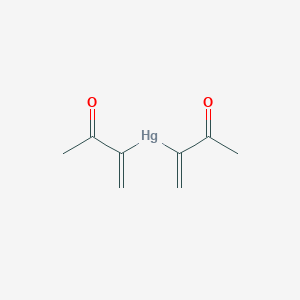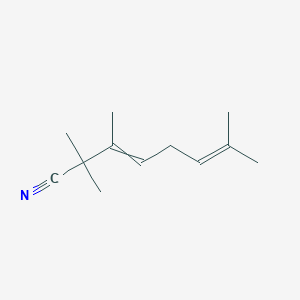
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is a unique organophosphorus compound characterized by the presence of tetraiodo-lambda~5~-phosphane groups attached to a 1,4-phenylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of 1,4-diiodobenzene with phosphorus triiodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.
Substitution: The iodine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is used as a precursor for the synthesis of various organophosphorus compounds
Biology and Medicine
The compound’s ability to form stable complexes with various biomolecules makes it a candidate for research in medicinal chemistry
Industry
In the industrial sector, (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) can be used in the production of flame retardants and as an additive in polymers to enhance their thermal stability.
Mecanismo De Acción
The mechanism of action of (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved are often related to the compound’s ability to undergo redox reactions and form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1,4-Phenylene)bis(diphenylphosphine): Similar in structure but with diphenylphosphine groups instead of tetraiodo-lambda~5~-phosphane.
(1,4-Phenylene)bis(diphenylphosphine oxide): Contains phosphine oxide groups, offering different reactivity and applications.
(1,4-Phenylene)bis(diphenylphosphine sulfide): Features phosphine sulfide groups, providing unique properties compared to the iodine-containing compound.
Uniqueness
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is unique due to the presence of multiple iodine atoms, which impart distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring heavy atom effects or specific interactions with iodine-sensitive targets.
Propiedades
Número CAS |
62828-14-2 |
|---|---|
Fórmula molecular |
C6H4I8P2 |
Peso molecular |
1153.28 g/mol |
Nombre IUPAC |
tetraiodo-[4-(tetraiodo-λ5-phosphanyl)phenyl]-λ5-phosphane |
InChI |
InChI=1S/C6H4I8P2/c7-15(8,9,10)5-1-2-6(4-3-5)16(11,12,13)14/h1-4H |
Clave InChI |
PTKZSMAXAKISIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1P(I)(I)(I)I)P(I)(I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)

![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)

![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)





![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)
![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)
